
Alprostadil ethyl ester
概要
説明
プロスタグランジン E1 エチルエステルは、さまざまな生理学的機能を持つ天然のプロスタグランジンであるプロスタグランジン E1 の誘導体です。プロスタグランジン E1 エチルエステルは、プロスタグランジン E1 の安定性とバイオアベイラビリティを向上させるために合成されます。 血管拡張、降圧、および抗血小板活性で知られています .
準備方法
合成ルートおよび反応条件: プロスタグランジン E1 エチルエステルの合成は、通常、プロスタグランジン E1 をエタノールでエステル化することにより行われます。この反応は、制御された温度および圧力条件下で酸性または塩基性触媒によって触媒されます。 エステル化プロセスは、最終生成物の高収率と純度を達成するように最適化できます .
工業生産方法: 工業的な設定では、プロスタグランジン E1 エチルエステルの生産には、大規模なエステル化プロセスが関与します。これらのプロセスは、温度および圧力制御システムを備えた反応器で行われ、一貫した製品品質が保証されます。 高純度の出発物質と触媒を使用することは、プロスタグランジン E1 エチルエステルの効率的な生産に不可欠です .
化学反応の分析
反応の種類: プロスタグランジン E1 エチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、異なる誘導体を形成するために酸化することができ、それらは異なる生物学的活性を有することがあります。
還元: 還元反応により、プロスタグランジン E1 エチルエステルを対応するアルコール誘導体に変換できます。
置換: プロスタグランジン E1 エチルエステルのエステル基は、他の官能基に置換して、潜在的に強化された特性を持つ新しい化合物を生成できます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、還元されたアルコール、および置換されたエステルが含まれます。 これらの生成物は、異なる薬理学的特性と用途を持つ可能性があります .
4. 科学研究アプリケーション
プロスタグランジン E1 エチルエステルは、次のような幅広い科学研究アプリケーションを持っています。
化学: さまざまなプロスタグランジン誘導体の合成の出発物質として使用されます。
生物学: この化合物は、細胞シグナル伝達における役割と、さまざまな生物学的経路への影響について研究されています。
医学: プロスタグランジン E1 エチルエステルは、末梢血管疾患、勃起不全、その他の状態の治療を含む、その潜在的な治療的用途について調査されています。
科学的研究の応用
Medical Applications
1. Erectile Dysfunction Treatment
Alprostadil ethyl ester is predominantly used in the treatment of erectile dysfunction (ED). Clinical studies have demonstrated its efficacy through various administration routes:
- Intracavernosal Injection : A study involving 296 men showed that all doses of alprostadil were superior to placebo, with a significant dose-response relationship (P < 0.001) observed . The minimal effective dose was identified as ≤ 2 µg for various etiologies of ED.
- Topical Application : Research indicates that topical formulations containing this compound yield a positive erectile response in 67% to 75% of patients compared to only 17% in control groups .
2. Maintenance of Ductus Arteriosus Patency
In neonates with congenital heart defects, this compound is utilized to maintain ductus arteriosus patency until surgical intervention can be performed. Its vasodilatory effects help ensure adequate blood flow in critical situations.
Comparative Analysis with Other Prostaglandin Analogues
The following table summarizes this compound alongside other similar compounds:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Alprostadil | Prostaglandin E1 | Erectile dysfunction; ductus arteriosus | Naturally occurring; various formulations |
Misoprostol | Prostaglandin E1 analog | Gastric ulcer prevention; labor induction | Gastrointestinal applications |
Dinoprostone | Prostaglandin E2 | Labor induction; abortion | Stronger uterine contractions |
Latanoprost | Prostaglandin F2α | Glaucoma treatment | Reduces intraocular pressure |
Case Studies and Clinical Trials
Numerous studies have validated the efficacy and safety of this compound:
- Efficacy Study : A randomized controlled trial involving 60 men compared alprostadil with bimix (papaverine and phentolamine) and placebo. Results indicated significantly better outcomes with alprostadil regarding erectile function .
- Combination Therapy : In a study involving patients unresponsive to standard treatments, combination therapy utilizing alprostadil with phosphodiesterase type 5 inhibitors achieved a success rate of 92% .
Safety Profile
The safety profile of this compound has been generally favorable. Mild side effects such as penile pain were reported in about 50% of cases but were typically manageable . Serious adverse effects were rare, making it a viable option for many patients.
作用機序
プロスタグランジン E1 エチルエステルは、Gタンパク質共役受容体であるプロスタノイド特異的受容体の活性化を通じてその効果を発揮します。これらの受容体に結合すると、この化合物は、環状アデノシン一リン酸(cAMP)の蓄積につながる細胞内シグナル伝達経路を活性化します。これにより、血管拡張、血小板凝集の阻害、および抗炎症効果がもたらされます。 この化合物は、核因子κB(NF-κB)の活性も調節し、炎症と酸化ストレスを軽減します .
類似化合物:
プロスタグランジン E1: 類似の生物学的活性を持つ親化合物ですが、安定性とバイオアベイラビリティが低くなります。
プロスタグランジン E2: 分娩の誘導と炎症の調節など、異なる生理学的機能を持つ別の天然のプロスタグランジンです。
プロスタグランジン F2α: 生殖生理学における役割と緑内障の治療における使用で知られています.
独自性: プロスタグランジン E1 エチルエステルは、プロスタグランジン E1 に比べて安定性とバイオアベイラビリティが向上しているため、ユニークです。これにより、作用時間が長い、より効果的な治療薬になります。 さらに、プロスタグランジン E1 のエステル化により、薬理学的特性が調整されたさまざまな誘導体を開発できます .
類似化合物との比較
Prostaglandin E1: The parent compound with similar biological activities but lower stability and bioavailability.
Prostaglandin E2: Another naturally occurring prostaglandin with distinct physiological functions, including the induction of labor and regulation of inflammation.
Prostaglandin F2α: Known for its role in reproductive physiology and its use in the treatment of glaucoma.
Uniqueness: Prostaglandin E1 ethyl ester is unique due to its enhanced stability and bioavailability compared to Prostaglandin E1. This makes it a more effective therapeutic agent with a longer duration of action. Additionally, the esterification of Prostaglandin E1 allows for the development of various derivatives with tailored pharmacological properties .
生物活性
Alprostadil ethyl ester (CAS 35900-16-4) is a synthetic derivative of prostaglandin E1 (PGE1), known for its significant biological activities, particularly in vasodilation and smooth muscle relaxation. This article explores the compound's mechanisms, pharmacological effects, clinical applications, and research findings.
Overview of this compound
This compound is synthesized to enhance the stability and bioavailability of PGE1. As a lipophilic compound, it improves absorption and pharmacokinetic properties compared to its parent compound. Its primary biological activities include:
- Vasodilation : Relaxation of smooth muscle cells in blood vessels.
- Hypotensive Effects : Lowering blood pressure through vasodilation.
- Anti-platelet Activity : Inhibition of platelet aggregation.
This compound acts primarily as an agonist at prostaglandin receptors, particularly the EP2 receptor. This interaction leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting vasodilation and smooth muscle relaxation:
Targeting Smooth Muscle Cells
The compound exerts its effects on smooth muscle cells in various tissues, including:
- Penile Tissue : Inducing erections by increasing blood flow.
- Ductus Arteriosus : Maintaining patency in neonates with congenital heart defects.
Pharmacokinetics
This compound is metabolized into alprostadil after administration. Its pharmacokinetic profile shows rapid absorption and distribution throughout the body, excluding the central nervous system. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 30 min |
Peak Plasma Concentration | 10-15 min post-administration |
Bioavailability | Enhanced compared to PGE1 |
Clinical Applications
This compound is primarily used in two medical contexts:
-
Erectile Dysfunction (ED) :
- Clinical trials have shown that alprostadil cream significantly improves erectile function (EF) in patients with severe ED. In a study involving 1732 patients, a 300 μg dose demonstrated a global efficacy rate of up to 83% compared to placebo .
- The onset of action occurs within 10-15 minutes post-application.
-
Ductus Arteriosus Patency :
- Used in neonates with congenital heart defects to keep the ductus arteriosus open until surgical intervention can be performed. This application is critical for maintaining systemic blood flow.
Case Studies and Research Findings
Recent studies have highlighted the efficacy and safety profiles of this compound in various populations:
- Erectile Dysfunction Trials : In phase III trials, patients receiving alprostadil cream reported significant improvements in EF scores compared to placebo groups (Table 1). The majority experienced improvements within the first month of treatment.
Treatment Group | IIEF EF Score Change | GAQ Score Improvement |
---|---|---|
Placebo (n=434) | +0.5 | 26% |
Alprostadil Cream 300 μg (n=434) | +10 (p < 0.001) | 83% |
- Neonatal Studies : In neonates treated with this compound for ductus arteriosus patency, successful maintenance of ductal patency was observed until surgical closure was feasible .
Safety Profile
This compound is generally well-tolerated, with most adverse events being mild and transient. Common side effects include local reactions at the site of administration, such as burning or erythema. Serious systemic adverse events are rare .
Future Directions
Ongoing research aims to explore additional therapeutic applications for this compound, including its potential role in treating peripheral arterial disease and other vascular conditions. The development of novel formulations may also enhance its therapeutic efficacy and patient compliance.
特性
IUPAC Name |
ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDCZROIKIHUKJ-QZCLESEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189476 | |
Record name | Alprostadil ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35900-16-4 | |
Record name | Alprostadil ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alprostadil ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPROSTADIL ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Prostaglandin E1 ethyl ester in treating conditions like systemic scleroderma?
A1: Prostaglandin E1 ethyl ester is a prodrug that is hydrolyzed to Prostaglandin E1 (PGE1) in the body. [] PGE1 is a vasodilator, meaning it widens blood vessels. [] This effect is particularly beneficial in conditions like systemic scleroderma, where reduced blood flow to the skin is a major issue. [] By improving blood flow, Prostaglandin E1 ethyl ester can help alleviate symptoms like Raynaud's phenomenon and promote healing of skin lesions. []
Q2: How effective is transdermal application of Prostaglandin E1 ethyl ester in treating systemic scleroderma?
A2: Research suggests that transdermal application of Prostaglandin E1 ethyl ester can be effective in improving skin perfusion and reducing Raynaud's episodes in systemic scleroderma patients. One study observed a significant increase in blood cell velocity in the capillaries of patients after treatment. [] Another study reported a marked improvement in Raynaud's attacks, increased capillary flow, and healing of trophic skin lesions in a patient treated with Prostaglandin E1 ethyl ester patches. []
Q3: Are there any advantages of using Prostaglandin E1 ethyl ester over Prostaglandin E1 for transdermal delivery?
A3: Yes, Prostaglandin E1 ethyl ester, as a prodrug, exhibits enhanced skin penetration compared to Prostaglandin E1. [] This improved penetration is attributed to its increased lipophilicity. [] Formulating Prostaglandin E1 ethyl ester in alcoholic hydrogels, especially with enhancers like limonene or cineole, further improves its transdermal delivery and pharmacodynamic effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。